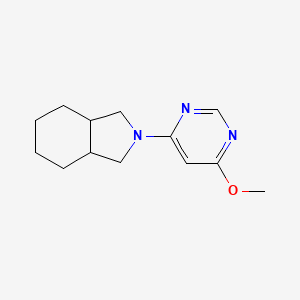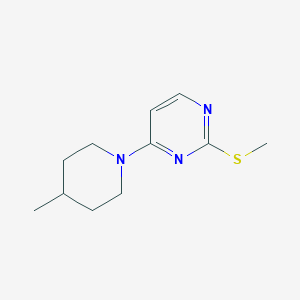![molecular formula C16H20N6 B6459991 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine CAS No. 2549031-28-7](/img/structure/B6459991.png)
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, also known as CMP-PIP, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CMP-PIP has been studied extensively for its potential application in the treatment of autoimmune diseases and cancer. CMP-PIP works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, CMP-PIP can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells.
Wissenschaftliche Forschungsanwendungen
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been studied for its potential application in the treatment of autoimmune diseases and cancer. This compound has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, this compound can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. In animal models, this compound has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
Wirkmechanismus
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, this compound can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. The inhibition of DHODH by this compound is thought to be due to the formation of a covalent bond between the inhibitor and the enzyme. This covalent bond prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate.
Biochemical and Physiological Effects
This compound has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, this compound can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. This inhibition of DHODH by this compound leads to a decrease in the production of pyrimidines, which can have a variety of physiological effects. For example, this compound has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine in laboratory experiments has several advantages. First, this compound is a small molecule inhibitor, which means that it can be easily synthesized and used in experiments. Second, this compound has been shown to be effective in inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This makes this compound a useful tool for studying the effects of DHODH inhibition on cellular processes.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a small molecule inhibitor, which means that it is not as specific as some other inhibitors. This can lead to off-target effects that can complicate the interpretation of experimental results. Second, this compound has not been extensively studied in vivo, so the effects of this compound on physiological processes in humans are not fully understood.
Zukünftige Richtungen
The potential applications of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine are numerous, and there are many possible future directions for research. First, more research is needed to better understand the effects of this compound on physiological processes in humans. In addition, more research is needed to better understand the mechanism of action of this compound and to identify other potential targets for this compound. Finally, more research is needed to identify new therapeutic applications for this compound, such as in the treatment of other autoimmune diseases and cancers.
Synthesemethoden
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can be synthesized from commercially available 4-methylpyrimidine, 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide, and sodium hydroxide. The synthesis begins by reacting the 4-methylpyrimidine with 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide in a 1:1 molar ratio in the presence of sodium hydroxide. The reaction is then heated to 60°C for 3 hours, after which the product, this compound, is isolated and purified.
Eigenschaften
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-5-6-17-16(20-12)22-9-7-21(8-10-22)15-13-3-2-4-14(13)18-11-19-15/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXHNHVBDJCPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459924.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6459948.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459977.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyridazine](/img/structure/B6460003.png)
![6-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6460011.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B6460012.png)